(4-Diethylsulfamoyl-phenoxy)-acetic acid
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Overview
Description
(4-Diethylsulfamoyl-phenoxy)-acetic acid is an organic compound with a complex structure that includes a phenoxy group and a diethylsulfamoyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Diethylsulfamoyl-phenoxy)-acetic acid typically involves the reaction of 4-hydroxybenzoic acid with diethylsulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through crystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(4-Diethylsulfamoyl-phenoxy)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(4-Diethylsulfamoyl-phenoxy)-acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Diethylsulfamoyl-phenoxy)-acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diethylsulfamoyl)phenoxyacetic acid
- 4-(Diethylsulfamoyl)phenoxybenzoic acid
- 4-(Diethylsulfamoyl)phenoxyethanol
Uniqueness
(4-Diethylsulfamoyl-phenoxy)-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenoxy group and a diethylsulfamoyl group makes it particularly effective in certain applications, such as enzyme inhibition and organic synthesis.
Biological Activity
(4-Diethylsulfamoyl-phenoxy)-acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various biological systems. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of phenoxyacetic acids, characterized by a phenolic structure linked to an acetic acid moiety through an ether bond. The presence of a diethylsulfamoyl group enhances its solubility and reactivity, making it a suitable candidate for further medicinal modifications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing neurotransmitter release and cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
Pharmacological Effects
Research indicates that this compound has several pharmacological effects:
- Anti-inflammatory Activity : The compound has demonstrated potential in reducing inflammation in preclinical models. For instance, it may inhibit the production of pro-inflammatory cytokines.
- Neuroprotective Effects : Studies suggest that it could protect neuronal cells from damage, potentially benefiting conditions like neurodegenerative diseases.
- Antimicrobial Properties : Some derivatives of phenoxyacetic acids have shown antimicrobial activity, which warrants further investigation into this compound's efficacy against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Inflammatory Models : A study assessing the anti-inflammatory effects of similar compounds found significant reductions in edema and inflammatory markers in animal models when treated with phenoxyacetic derivatives .
- Neuropharmacological Evaluation : Research involving the administration of phenoxyacetic acids in rodent models indicated alterations in monoamine levels, suggesting potential implications for mood disorders .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Anti-inflammatory | Reduced cytokine levels; decreased edema | |
Neuroprotective | Protection against oxidative stress | |
Antimicrobial | Inhibition of bacterial growth |
Safety and Toxicology
While preliminary findings are promising, safety assessments are crucial. Toxicological studies on related compounds indicate potential hepatotoxicity at high doses . Therefore, rigorous testing for adverse effects is necessary before clinical application.
Properties
IUPAC Name |
2-[4-(diethylsulfamoyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-3-13(4-2)19(16,17)11-7-5-10(6-8-11)18-9-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFQLKIGVZIPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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